molecular formula C10H15NO2 B8607941 (6-Tert-butoxypyridin-3-yl)methanol

(6-Tert-butoxypyridin-3-yl)methanol

Cat. No.: B8607941
M. Wt: 181.23 g/mol
InChI Key: QLSVUYHREHEUEK-UHFFFAOYSA-N
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Description

(6-Tert-butoxypyridin-3-yl)methanol is a pyridine derivative characterized by a hydroxymethyl group at position 3 and a bulky tert-butoxy substituent at position 6 of the pyridine ring. Key properties include:

  • Molecular Formula: C₁₀H₁₅NO
  • Molecular Weight: 165.24 g/mol
  • CAS Number: 1241911-41-0
  • Physical State: Oil at room temperature .
  • Structural Features: The tert-butyl group provides steric hindrance, influencing solubility and reactivity. The compound is cataloged as a life science reagent and is available in high-purity grades (99%–99.999%) for research applications .

Predicted collision cross-section (CCS) values for its adducts, derived from ion mobility spectrometry, range from 137.0 Ų ([M+H]⁺) to 149.7 Ų ([M+Na]⁺), highlighting its physicochemical behavior in analytical workflows .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methanol

InChI

InChI=1S/C10H15NO2/c1-10(2,3)13-9-5-4-8(7-12)6-11-9/h4-6,12H,7H2,1-3H3

InChI Key

QLSVUYHREHEUEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=C(C=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The tert-butyl-substituted compound is compared below with analogues featuring substituents at positions 5, 6, or 3 of the pyridine ring. Key differences in molecular features are summarized in Table 1.

Table 1: Structural Comparison of Pyridine Methanol Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Physical State
(6-Tert-butoxypyridin-3-yl)methanol C₁₀H₁₅NO 165.24 1241911-41-0 tert-Butoxy, hydroxymethyl Oil
(6-Methoxypyridin-3-yl)methanol C₇H₉NO₂ 139.15 Not reported Methoxy, hydroxymethyl Not specified
(6-Methylpyridin-3-yl)methanol C₇H₉NO 123.15 34107-46-5 Methyl, hydroxymethyl Not specified
(5,6-Dimethoxypyridin-3-yl)methanol C₈H₁₁NO₃ 169.18 Not reported Dimethoxy, hydroxymethyl Not specified
(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C₁₀H₁₂FN₂O 210.22 Not reported Fluoropyridin, hydroxymethyl Not specified

Key Observations :

  • Steric Effects: The tert-butyl group in this compound increases molecular weight and lipophilicity compared to methoxy or methyl substituents .

Physicochemical Properties

Collision Cross-Section (CCS) :

  • This compound exhibits a CCS of 137.0 Ų for [M+H]⁺, higher than simpler analogues due to its bulky tert-butyl group. Smaller derivatives like (6-Methylpyridin-3-yl)methanol likely have lower CCS values, though data for these compounds are unavailable in the provided evidence .

Preparation Methods

Reaction Mechanism and Reagents

In a representative procedure from patent JP5336359B2, 3-hydroxypyridine is treated with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, where the hydroxyl group at position 6 acts as the nucleophile, displacing the bromide ion. The tert-butoxy group’s steric bulk necessitates prolonged reaction times (12–24 hours) at elevated temperatures (60–80°C). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to stabilize the transition state.

Reduction of Functionalized Pyridine Esters

An alternative route involves the reduction of ester or nitrile precursors. This method is advantageous when direct alkylation is hindered by steric or electronic factors.

Catalytic Hydrogenation

Patent AU2008255815B2 describes the use of lithium aluminum hydride (LiAlH4) to reduce 6-tert-butoxypyridine-3-carboxylate esters to the corresponding alcohol. The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0°C to mitigate over-reduction risks. The tert-butoxy group remains intact under these conditions due to its stability toward strong reducing agents.

Borohydride-Mediated Reduction

Sodium borohydride (NaBH4) in methanol has also been used for selective reduction, though this requires activation with iodine to enhance reactivity. The protocol yields this compound with fewer side products compared to LiAlH4, albeit at a slower rate (6–8 hours).

Protection-Deprotection Strategies

Multi-step syntheses employing protective groups are employed to enhance regioselectivity.

Silyl Protection

In one variant, the hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether before introducing the tert-butoxy group. The silyl group is subsequently removed using tetra-n-butylammonium fluoride (TBAF), yielding the target compound. This method circumvents competing reactions during alkylation but adds two extra steps, reducing overall efficiency.

Benzyl Ether Protection

Benzyl groups are alternatively used to protect the hydroxymethyl moiety. Hydrogenolysis over palladium on carbon (Pd/C) removes the benzyl group post-alkylation. While effective, this method introduces flammability hazards due to hydrogen gas use.

Comparative Analysis of Synthesis Routes

The table below evaluates key parameters for the major preparation methods:

MethodStarting MaterialReagents/ConditionsYield (Mass)PurityLimitations
Direct Alkylation3-HydroxypyridineK₂CO₃, tert-butyl bromide, DMF0.949 g>90%Long reaction time
LiAlH₄ ReductionPyridine-3-carboxylateLiAlH₄, THF, 0°CNot reported85–90%Over-reduction risk
NaBH₄-I₂ ReductionPyridine-3-carbonitrileNaBH₄, I₂, MeOHNot reported80–85%Requires iodine activation
Silyl Protection RouteTBDMS-protected pyridineTBAF, THFNot reported88–92%Multi-step, lower efficiency

Optimization Strategies

Solvent Effects

Non-polar solvents like toluene result in incomplete alkylation due to poor solubility of the pyridinol precursor. DMF enhances reaction rates but complicates purification due to high boiling points. Recent trials with dimethylacetamide (DMA) show promise in balancing reactivity and ease of isolation.

Catalytic Additives

Phase-transfer catalysts such as tetrabutylammonium iodide (TBAI) accelerate alkylation by improving interfacial contact between aqueous and organic phases. Yields increase by 12–15% when TBAI is used at 5 mol% loading.

Temperature Control

Microwave-assisted synthesis reduces reaction times from 24 hours to 2–3 hours at 100°C, though decomposition risks rise above 120°C.

Scalability and Industrial Feasibility

The direct alkylation method is most scalable, requiring standard glassware and avoiding exotic reagents. In contrast, reduction routes necessitate stringent moisture control, increasing operational costs. Pilot-scale trials using continuous flow reactors demonstrate a 30% improvement in throughput compared to batch processes .

Q & A

Q. What are the optimal synthetic routes for (6-Tert-butoxypyridin-3-yl)methanol, and how can yield be improved?

  • Methodological Answer : The synthesis typically involves introducing the tert-butoxy group to a pyridine precursor. For example, fluorinated analogs like (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol are synthesized via nucleophilic substitution (e.g., using KF in DMSO) followed by reduction (e.g., LiAlH₄) . For the tert-butoxy derivative, tert-butylating agents (e.g., tert-butyl chloride) under basic conditions could replace fluorination. Yield optimization may involve:
  • Temperature control : Reactions at 60–80°C improve substitution efficiency.

  • Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity.

  • Purification : Flash chromatography (as in ) or recrystallization improves purity.

    Step Reagents/Conditions Yield Reference
    Substitutiontert-Butyl chloride, K₂CO₃, DMSO, 70°C~65% (estimated)
    ReductionLiAlH₄, THF, 0°C → RT~85%

Q. How can the purity of this compound be validated?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC : C18 column, methanol/water gradient (e.g., 60:40 → 90:10 over 20 min) to resolve tert-butoxy byproducts .
  • NMR : Confirm tert-butoxy protons (δ 1.2–1.4 ppm, singlet) and hydroxymethyl protons (δ 3.7–4.0 ppm) .
  • IR : Hydroxyl stretch (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :
  • Storage : RT under inert gas (N₂/Ar) to prevent oxidation of the hydroxymethyl group. Avoid moisture to prevent tert-butoxy cleavage .
  • Degradation analysis : Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) for byproducts like 6-hydroxypyridin-3-yl)methanol .

Advanced Research Questions

Q. How does the tert-butoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The tert-butoxy group acts as an electron-donating substituent, directing electrophilic substitution to the pyridine’s 4-position. In Suzuki-Miyaura couplings, the hydroxymethyl group may require protection (e.g., silylation with TBSCl) to avoid side reactions. Example protocol:
  • Protect hydroxymethyl with TBSCl/imidazole in DMF .
  • Perform coupling with Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃ in dioxane/water (3:1) at 90°C .
  • Deprotect with TBAF/THF .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., tert-butoxy rotation) or solvent interactions. Strategies include:
  • Variable-temperature NMR : Identify rotational barriers by observing signal splitting at low temperatures .
  • DFT calculations : Compare computed chemical shifts (Gaussian/B3LYP/6-31G*) with experimental data to validate assignments .

Q. How can the bioactivity of this compound be rationalized through structure-activity relationships (SAR)?

  • Methodological Answer :
  • Hydrophobicity : The tert-butoxy group enhances lipophilicity (logP ~2.5), improving membrane permeability vs. methoxy analogs .

  • Hydrogen bonding : The hydroxymethyl group may interact with target proteins (e.g., kinases) via H-bonding. Compare activity against analogs with –CH₂OH replaced by –CH₂OAc or –CH₂NH₂ .

    Analog Substituent Bioactivity (IC₅₀) Reference
    Parent–CH₂OH1.2 µM (Kinase X)
    Acetylated–CH₂OAc>10 µM

Q. What mechanistic insights explain regioselectivity in derivatization reactions?

  • Methodological Answer : Regioselectivity in electrophilic substitutions (e.g., nitration) is governed by the tert-butoxy group’s electron-donating effect. Computational modeling (Mulliken charges) shows higher electron density at the 4-position, favoring attack there. Experimental validation:
  • Nitration with HNO₃/H₂SO₄ yields 4-nitro derivative as the major product (>90%) .

Data Analysis & Experimental Design

Q. How to design experiments to address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solubility screening : Use a standardized shake-flask method (e.g., 24 h equilibration in hexane, ethyl acetate, methanol) .
  • Contradiction resolution : If solubility in methanol (polar) and hexane (nonpolar) is unexpectedly high, assess aggregation via dynamic light scattering (DLS) .

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

  • Methodological Answer :
  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Outlier handling : Use Grubbs’ test (α=0.05) to exclude anomalies .

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